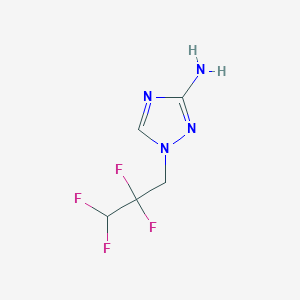![molecular formula C11H20N2O2 B15302740 tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group and an amino group attached to a bicyclic hexane ring. Its molecular formula is C11H19NO2, and it has a molecular weight of 197.28 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:
Protection of the Amine Group: The amine group of 2-azabicyclo[2.1.1]hexane is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide to yield the corresponding tert-butyl carbamate.
Addition of Carboxylic Acid: Methyl 5-formyl-2-methoxybenzoate is added to the tert-butyl carbamate in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.
Reduction: The tert-butyl ester is reduced with sodium borohydride in the presence of methanol to yield the corresponding alcohol.
Protection of Alcohol Group: The alcohol group is protected with tert-butyl dimethylsilyl chloride in the presence of imidazole to yield the corresponding silyl ether.
Addition of Ethyl Chloroformate: Ethyl chloroformate is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.
Deprotection: The amine group is deprotected with hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with a hydroxymethyl group instead of an amino group.
tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with different stereochemistry.
Uniqueness
Tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of features makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-6-7-5-8(9(7)12)13(6)10(14)15-11(2,3)4/h6-9H,5,12H2,1-4H3/t6-,7-,8-,9+/m1/s1 |
InChI-Schlüssel |
YPCFKEBGIZWSML-BGZDPUMWSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2C[C@H]([C@H]2N)N1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1C2CC(C2N)N1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


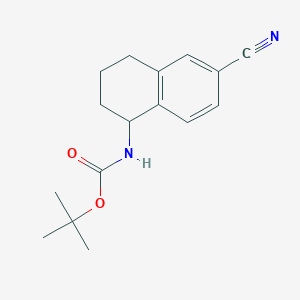
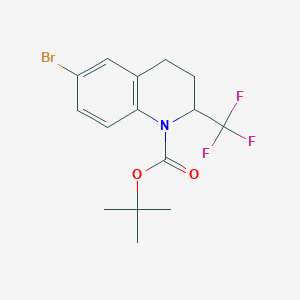
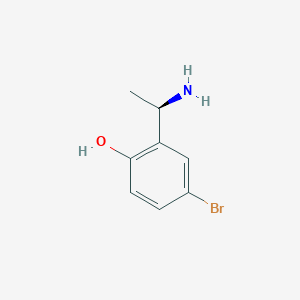
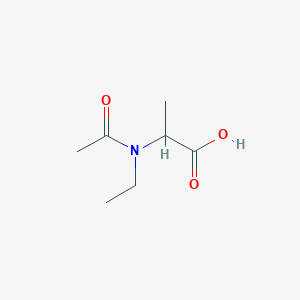
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)


![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
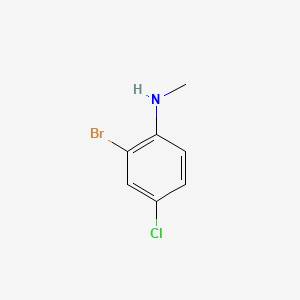
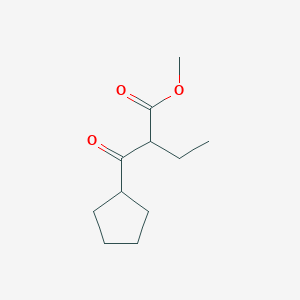
![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
